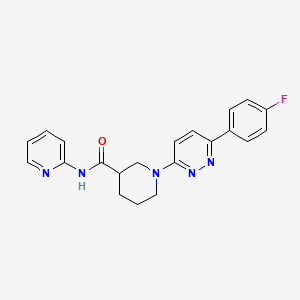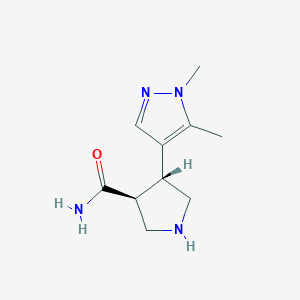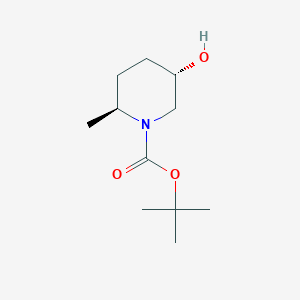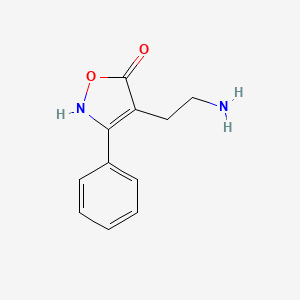![molecular formula C9H11F2N3O4 B2670775 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-50-5](/img/structure/B2670775.png)
3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methylpyrazole.
Introduction of the Nitro Group: Nitration of 3-methylpyrazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 3-methyl-4-nitropyrazole.
Butanoic Acid Substitution: The final step involves the substitution of the pyrazole derivative with butanoic acid. This can be done through a nucleophilic substitution reaction using butanoic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing effects of the nitro group.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Reduction of Nitro Group: 3-[5-(Difluoromethyl)-3-methyl-4-aminopyrazol-1-yl]butanoic acid.
Reduction of Difluoromethyl Group: 3-[5-(Methyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid.
Electrophilic Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methyl-4-nitropyrazole: Lacks the difluoromethyl and butanoic acid groups, making it less lipophilic and potentially less bioavailable.
3-[5-(Trifluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid: Similar structure but with a trifluoromethyl group, which may have different electronic and steric effects compared to the difluoromethyl group.
3-[5-(Difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid:
Uniqueness
The presence of both difluoromethyl and nitro groups in 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid makes it unique. These groups confer distinct electronic properties and reactivity, making the compound valuable for various scientific and industrial applications.
特性
IUPAC Name |
3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(3-6(15)16)13-8(9(10)11)7(14(17)18)5(2)12-13/h4,9H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHORHUADWAMBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-3,4-bis{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B2670693.png)


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)
![7-Fluoro-3-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2670700.png)
![6-CHLORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]-3-(PYRROLIDINE-1-CARBONYL)QUINOLINE](/img/structure/B2670701.png)


![{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}trimethylazanium iodide](/img/structure/B2670704.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2670713.png)
![1-(2-Chloro-4-fluorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B2670714.png)
![N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2670715.png)
